![molecular formula C15H23NO3 B2802479 tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate CAS No. 1322200-76-9](/img/structure/B2802479.png)
tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 1322200-76-9 . It has a molecular weight of 265.35 . The IUPAC name for this compound is tert-butyl 1- (4-methoxyphenyl)-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-7-9-12(18-6)10-8-11/h7-10H,1-6H3,(H,16,17) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Biodegradation and Fate in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE), a compound similar in structure to tert-butyl carbamates, indicate that microorganisms can aerobically degrade ETBE in soil and groundwater, potentially through pathways involving hydroxylation and subsequent formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings suggest the possibility of bioremediation strategies for related compounds in contaminated environments (Thornton et al., 2020).
Synthetic Applications and Environmental Considerations
Synthesis and Environmental Occurrence : The synthesis and use of synthetic phenolic antioxidants, including tert-butylated phenols, have been extensively studied due to their widespread use in industrial applications. Research highlights the environmental occurrence of such compounds and their potential human exposure and toxicity, underscoring the need for studies on their fate and impact, which could parallel considerations for tert-butyl carbamates (Liu & Mabury, 2020).
Advanced Bioremediation Techniques
Bioremediation and Natural Attenuation : Evidence supports the biotransformation and complete mineralization of MTBE, a structurally related ether, under aerobic conditions. This indicates potential bioremediation strategies for similar compounds, involving the use of microbial communities to degrade contaminants in environmental settings (Fiorenza & Rifai, 2003).
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, “tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate” could potentially be investigated for similar activities.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Carbamates in general are known to be involved in various biochemical processes.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to cause various cellular responses .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-7-9-12(18-6)10-8-11/h7-10H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHJQRNSOOLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

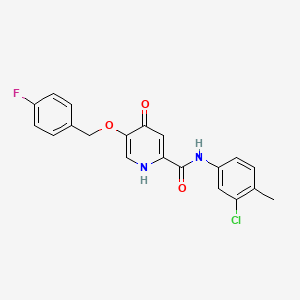
![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)



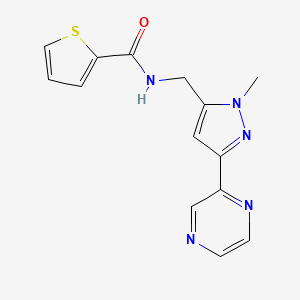
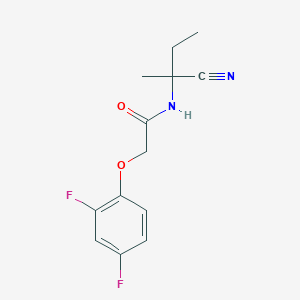
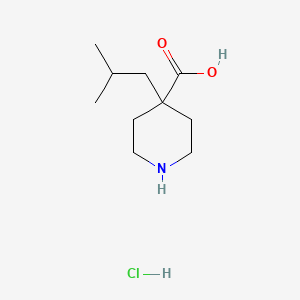
![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)
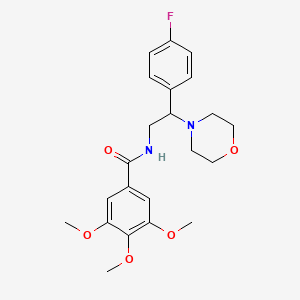
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)